(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol
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Overview
Description
(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol typically involves the introduction of the trifluoromethyl group into the piperidin-3-ol structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. The reaction may be catalyzed by transition metals like copper or palladium to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol structure can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Biological Research: It is used in the development of bioactive molecules and as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol include other trifluoromethyl-substituted piperidines and piperidinols, such as:
- 4-(Trifluoromethyl)piperidin-3-ol
- 2-(Trifluoromethyl)piperidin-3-ol
- 3-(Trifluoromethyl)piperidin-4-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of selective and potent bioactive molecules .
Properties
IUPAC Name |
(3R,5R)-5-(trifluoromethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMHVACINVUCM-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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